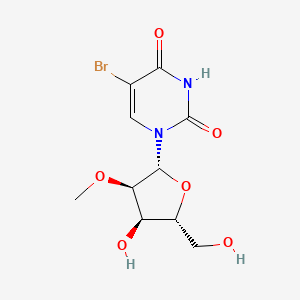
1,2,4-Benzenetricarboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Benzenetricarboxylic acid benzyl ester is an organic compound derived from 1,2,4-benzenetricarboxylic acid It is characterized by the presence of three carboxylic acid groups attached to a benzene ring, with one of these groups esterified with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetricarboxylic acid benzyl ester can be synthesized through the esterification of 1,2,4-benzenetricarboxylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Benzenetricarboxylic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed:
Hydrolysis: 1,2,4-Benzenetricarboxylic acid.
Reduction: 1,2,4-Benzenetricarboxylic acid benzyl alcohol.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
1,2,4-Benzenetricarboxylic acid benzyl ester has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Polymer Chemistry: It is utilized in the modification of polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 1,2,4-benzenetricarboxylic acid benzyl ester depends on the specific application and reaction it is involved in. For instance, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
1,2,4-Benzenetricarboxylic acid: The parent compound with three carboxylic acid groups.
1,2,4-Benzenetricarboxylic acid trimethyl ester: An esterified derivative with three methyl ester groups.
1,2,4-Benzenetricarboxylic acid trioctyl ester: An esterified derivative with three octyl ester groups.
Uniqueness: 1,2,4-Benzenetricarboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and reactivity compared to other esterified derivatives. The benzyl group can participate in additional reactions, such as nucleophilic substitution, which are not possible with simpler alkyl esters.
Properties
IUPAC Name |
4-phenylmethoxycarbonylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-14(18)11-6-7-12(13(8-11)15(19)20)16(21)22-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEVREPWQUNWAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B570680.png)
![2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid](/img/structure/B570683.png)





